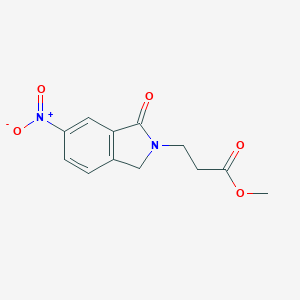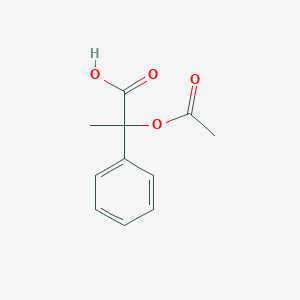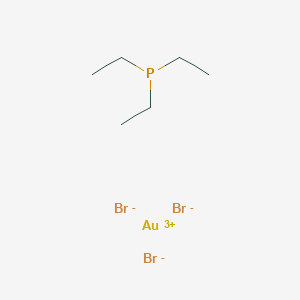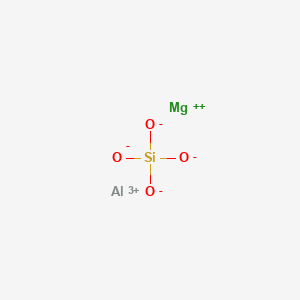![molecular formula C12H12N2O4S B228139 [2,4-Dioxo-5-(2-toluidino)-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B228139.png)
[2,4-Dioxo-5-(2-toluidino)-1,3-thiazolidin-3-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2,4-Dioxo-5-(2-toluidino)-1,3-thiazolidin-3-yl]acetic acid, also known as TTA, is a chemical compound that has been widely studied for its potential applications in scientific research. TTA is a thiazolidine-2,4-dione derivative that has been shown to have a range of biochemical and physiological effects, making it a promising tool for studying various biological processes.
作用機序
[2,4-Dioxo-5-(2-toluidino)-1,3-thiazolidin-3-yl]acetic acid is thought to exert its effects through a range of mechanisms, including the inhibition of protein tyrosine phosphatases, the modulation of gene expression, and the regulation of intracellular signaling pathways. [2,4-Dioxo-5-(2-toluidino)-1,3-thiazolidin-3-yl]acetic acid has also been shown to interact with metal ions, leading to the formation of fluorescent complexes that can be used for imaging and detection purposes.
Biochemical and Physiological Effects:
[2,4-Dioxo-5-(2-toluidino)-1,3-thiazolidin-3-yl]acetic acid has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune function. [2,4-Dioxo-5-(2-toluidino)-1,3-thiazolidin-3-yl]acetic acid has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of [2,4-Dioxo-5-(2-toluidino)-1,3-thiazolidin-3-yl]acetic acid is its versatility, as it can be used in a range of scientific research applications. [2,4-Dioxo-5-(2-toluidino)-1,3-thiazolidin-3-yl]acetic acid is also relatively easy to synthesize, making it a cost-effective tool for researchers. However, [2,4-Dioxo-5-(2-toluidino)-1,3-thiazolidin-3-yl]acetic acid can be toxic at high concentrations, and its effects can be influenced by a range of factors, including pH and the presence of other chemicals.
将来の方向性
There are a range of potential future directions for research on [2,4-Dioxo-5-(2-toluidino)-1,3-thiazolidin-3-yl]acetic acid, including the development of new therapeutic agents based on its anti-inflammatory and anti-cancer properties. [2,4-Dioxo-5-(2-toluidino)-1,3-thiazolidin-3-yl]acetic acid may also be useful for studying the role of protein tyrosine phosphatases in disease, and for developing new imaging and detection tools based on its fluorescent properties. Further research is needed to fully understand the mechanisms of action of [2,4-Dioxo-5-(2-toluidino)-1,3-thiazolidin-3-yl]acetic acid, and to explore its potential applications in various scientific fields.
合成法
[2,4-Dioxo-5-(2-toluidino)-1,3-thiazolidin-3-yl]acetic acid can be synthesized using a variety of methods, including the reaction of 2-toluidine with chloroacetic acid, followed by cyclization with thiourea. Other methods involve the reaction of 2-toluidine with ethyl acetoacetate, followed by cyclization with sulfur and hydrogen peroxide.
科学的研究の応用
[2,4-Dioxo-5-(2-toluidino)-1,3-thiazolidin-3-yl]acetic acid has been used in a range of scientific research applications, including as a fluorescent probe for detecting metal ions, as a modulator of gene expression, and as an inhibitor of protein tyrosine phosphatases. [2,4-Dioxo-5-(2-toluidino)-1,3-thiazolidin-3-yl]acetic acid has also been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new therapeutic agents.
特性
分子式 |
C12H12N2O4S |
|---|---|
分子量 |
280.3 g/mol |
IUPAC名 |
2-[5-(2-methylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C12H12N2O4S/c1-7-4-2-3-5-8(7)13-10-11(17)14(6-9(15)16)12(18)19-10/h2-5,10,13H,6H2,1H3,(H,15,16) |
InChIキー |
QEWSHDQPHNXMLY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC2C(=O)N(C(=O)S2)CC(=O)O |
正規SMILES |
CC1=CC=CC=C1NC2C(=O)N(C(=O)S2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-[(5-{2-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B228087.png)
![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-N-(phenylsulfonyl)benzenesulfonamide](/img/structure/B228093.png)



![3-[[5-(3-Methylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoic acid](/img/structure/B228114.png)

